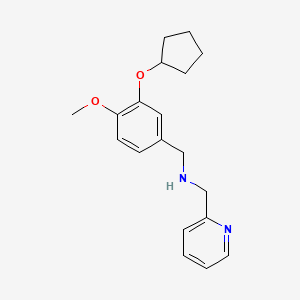
N-(2,5-dimethylphenyl)-2-(N-ethylanilino)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2-(N-ethylanilino)-2-phenylacetamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is commonly referred to as DPA-714 and has been found to have potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of DPA-714 is not fully understood, but it is believed to act as a ligand for the translocator protein (TSPO). TSPO is a protein that is involved in the transport of cholesterol into the mitochondria and is also involved in the regulation of apoptosis. DPA-714 has been found to bind to TSPO, which results in the modulation of various cellular functions.
Biochemical and Physiological Effects:
DPA-714 has been found to have various biochemical and physiological effects. It has been shown to reduce neuroinflammation and oxidative stress, which are major contributors to the development of neurodegenerative disorders. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, DPA-714 has been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DPA-714 in lab experiments include its high purity and the availability of optimized synthesis methods. However, one of the limitations of using DPA-714 is its low solubility in water, which makes it difficult to use in certain experiments. In addition, the mechanism of action of DPA-714 is not fully understood, which makes it difficult to interpret some of the experimental results.
Zukünftige Richtungen
There are several future directions for research on DPA-714. One of the major areas of research is in the development of new drugs based on the structure of DPA-714. This could lead to the development of more effective drugs for the treatment of various diseases. Another area of research is in the elucidation of the mechanism of action of DPA-714. This could provide a better understanding of the cellular functions that are modulated by DPA-714 and could lead to the development of more targeted therapies. Finally, there is a need for more studies to evaluate the safety and efficacy of DPA-714 in clinical trials.
Synthesemethoden
The synthesis of DPA-714 involves the reaction between 2-amino-5-dimethylphenylacetamide and N-ethylaniline in the presence of a catalyst. The product is then purified by recrystallization to obtain a white crystalline solid. The synthesis method has been optimized to produce high yields of DPA-714 with high purity.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been extensively studied for its potential applications in the treatment of various diseases. One of the major research areas is in the field of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. DPA-714 has been found to have neuroprotective effects by reducing neuroinflammation and oxidative stress. It has also been studied for its potential use in cancer therapy as it has been found to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(N-ethylanilino)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-4-26(21-13-9-6-10-14-21)23(20-11-7-5-8-12-20)24(27)25-22-17-18(2)15-16-19(22)3/h5-17,23H,4H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMUCIHLQPIRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Ethoxyphenyl)methyl-methylamino]butanoic acid](/img/structure/B7498935.png)

![N-[(2R)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B7498944.png)


![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B7498955.png)

![(2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol](/img/structure/B7498971.png)

![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)
![N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)
